molecular formula C18H12F2N4O2S B11456341 3-(3,5-Difluorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Difluorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11456341
M. Wt: 386.4 g/mol
InChI Key: ZAQGESPUJWKKSL-UHFFFAOYSA-N
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Description

3-[(3,5-DIFLUOROPHENYL)METHYL]-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolothiadiazole core, which is fused with a benzodioxin ring and substituted with a difluorophenylmethyl group. The combination of these moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIFLUOROPHENYL)METHYL]-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the triazolothiadiazole ring.

    Introduction of the Benzodioxin Moiety: The benzodioxin ring is introduced through a nucleophilic substitution reaction, where the triazolothiadiazole core reacts with a suitable benzodioxin precursor.

    Substitution with Difluorophenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIFLUOROPHENYL)METHYL]-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

3-[(3,5-DIFLUOROPHENYL)METHYL]-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(3,5-DIFLUOROPHENYL)METHYL]-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzyme Active Sites: Inhibit enzyme activity by binding to the active sites, thereby blocking substrate access.

    Modulate Signal Transduction Pathways: Interfere with key signaling pathways involved in cell proliferation and apoptosis.

    Induce Oxidative Stress: Generate reactive oxygen species (ROS) that can lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolothiadiazole core but differ in the substituents attached to the ring system.

    Benzodioxin Derivatives: Compounds containing the benzodioxin moiety with different functional groups.

    Difluorophenylmethyl Substituted Compounds: Compounds with similar difluorophenylmethyl groups but different core structures.

Uniqueness

3-[(3,5-DIFLUOROPHENYL)METHYL]-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the combination of its triazolothiadiazole core, benzodioxin ring, and difluorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H12F2N4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12F2N4O2S/c19-11-5-10(6-12(20)8-11)7-16-21-22-18-24(16)23-17(27-18)15-9-25-13-3-1-2-4-14(13)26-15/h1-6,8,15H,7,9H2

InChI Key

ZAQGESPUJWKKSL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CC5=CC(=CC(=C5)F)F

Origin of Product

United States

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